molecular formula C12H15Br2OP B14679566 3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide CAS No. 38864-53-8

3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide

Cat. No.: B14679566
CAS No.: 38864-53-8
M. Wt: 366.03 g/mol
InChI Key: MOWPSTVXVPRHHW-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide is a brominated organophosphorus compound It is characterized by the presence of two bromine atoms and a phenylethyl group attached to a phospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide typically involves the bromination of a phospholane precursor. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent in the presence of a solvent like tetrahydrofuran. The reaction proceeds under moderate to good yields for a variety of substrates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various phosphine oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted phospholanes.

Scientific Research Applications

3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It can be used in the production of flame retardants and other materials requiring brominated compounds.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phospholane ring play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane: Similar structure but lacks the oxide group.

    1,2-Dibromoethane: A simpler brominated compound used in organic synthesis.

    Triphenylphosphine oxide: A common phosphine oxide used in various chemical reactions.

Uniqueness

3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide is unique due to the combination of its brominated and phospholane structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and other applications.

Properties

CAS No.

38864-53-8

Molecular Formula

C12H15Br2OP

Molecular Weight

366.03 g/mol

IUPAC Name

3,4-dibromo-1-(2-phenylethyl)-1λ5-phospholane 1-oxide

InChI

InChI=1S/C12H15Br2OP/c13-11-8-16(15,9-12(11)14)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

MOWPSTVXVPRHHW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CP1(=O)CCC2=CC=CC=C2)Br)Br

Origin of Product

United States

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